molecular formula C14H19N B2761185 [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287323-42-4

[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No. B2761185
CAS RN: 2287323-42-4
M. Wt: 201.313
InChI Key: AJFWRHABBMQMKF-UHFFFAOYSA-N
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Description

[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as D3PM, is a novel compound that has been recently developed for scientific research purposes. D3PM is a bicyclic amine that has been shown to have potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. The purpose of

Mechanism of Action

The mechanism of action of [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a number of biochemical and physiological effects. In animal studies, [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to increase the levels of dopamine and serotonin in the brain, as well as reduce oxidative stress and inflammation. [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to have analgesic effects, reduce anxiety and depression-like behaviors, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its high purity and efficiency of synthesis. [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to have a wide range of potential applications in various fields of research. However, there are also some limitations to using [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments. For example, the mechanism of action of [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, and more research is needed to fully elucidate its effects. Additionally, the safety and toxicity of [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine have not been fully evaluated, and caution should be exercised when handling and using this compound.

Future Directions

There are many potential future directions for research involving [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One possible direction is to further investigate the mechanism of action of [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine and its effects on various neurotransmitter systems in the brain. Another direction is to explore the potential therapeutic applications of [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in the treatment of neurodegenerative diseases, pain, and other conditions. Additionally, [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine may be useful as a starting material for the synthesis of novel compounds with potential therapeutic applications. Overall, [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a promising compound that has the potential to make significant contributions to the fields of neuroscience, pharmacology, and medicinal chemistry.

Synthesis Methods

The synthesis of [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves the reaction of 2,6-dimethylphenylmagnesium bromide with bicyclo[1.1.1]pentan-1-amine. The resulting compound is then treated with formaldehyde and hydrochloric acid to yield the final product, [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. This synthesis method has been found to be efficient and yields high purity [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.

Scientific Research Applications

[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has potential applications in various fields of scientific research. In neuroscience, [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have analgesic and anti-inflammatory effects, and may be useful in the development of new painkillers. In medicinal chemistry, [3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.

properties

IUPAC Name

[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-10-4-3-5-11(2)12(10)14-6-13(7-14,8-14)9-15/h3-5H,6-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFWRHABBMQMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C23CC(C2)(C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

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